tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid
Description
The three compounds under analysis—tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate (Compound 1), 4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one (Compound 2), and 3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid (Compound 3)—share a 2,3-dihydro-1H-indenyl core substituted with a 4-(dimethylamino)phenylethyl moiety.
- Compound 1 contains a tert-butyl carbamate group, which is commonly employed as a protective group in organic synthesis to enhance stability and modulate solubility .
- Compound 2 features a hydroxybutenone moiety, which may influence hydrogen-bonding interactions and redox properties.
- Compound 3 includes a propenoic acid substituent, likely enhancing hydrophilicity and enabling salt formation for improved bioavailability.
Properties
CAS No. |
37270-94-3 |
|---|---|
Molecular Formula |
C79H100N6O9 |
Molecular Weight |
1277.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C29H38N2O3.C27H34N2O4.C23H28N2O2/c1-7-25(32)15-10-22-11-16-26-23(20-22)12-17-27(26)31(28(33)34-29(2,3)4)19-18-21-8-13-24(14-9-21)30(5)6;1-27(2,3)33-26(32)29(17-16-19-6-11-22(12-7-19)28(4)5)24-14-10-21-18-20(8-13-23(21)24)9-15-25(30)31;1-25(2)20-8-3-17(4-9-20)13-14-24-23-12-7-19-15-18(6-11-22(19)23)5-10-21(27)16-26/h8-11,13-16,20,27H,7,12,17-19H2,1-6H3;6-9,11-13,15,18,24H,10,14,16-17H2,1-5H3,(H,30,31);3-6,8-11,15,23-24,26H,7,12-14,16H2,1-2H3 |
InChI Key |
OEJSIVBJQNVFPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC1=CC2=C(C=C1)C(CC2)N(CCC3=CC=C(C=C3)N(C)C)C(=O)OC(C)(C)C.CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N(C)C)C2CCC3=C2C=CC(=C3)C=CC(=O)O.CN(C)C1=CC=C(C=C1)CCNC2CCC3=C2C=CC(=C3)C=CC(=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl 2-Amino Phenyl Carbamate
- Method: The intermediate tert-butyl 2-amino phenyl carbamate (3) is synthesized via reduction of nitro derivatives or through carbamate formation from phenylamines.
- Reaction Conditions:
- Reduction of nitro groups using FeCl₃ in methanol, followed by basification and extraction.
- Alternatively, carbamate formation via reaction of phenylamines with di-tert-butyl dicarbonate (Boc₂O) in the presence of bases such as DIPEA.
- Yield & Purification: Typically purified by column chromatography; yields range from 55% to 83%, depending on the substituents.
Formation of Substituted Carboxylic Acids
- Preparation of 4-(dimethylamino)benzoic acid derivatives involves direct synthesis or procurement, followed by activation for coupling.
Coupling Reactions
Amide Bond Formation
- Reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine).
- Procedure: Activation of carboxylic acids with EDCI and HOBt in solvents like DMF or acetonitrile, followed by addition of amine intermediates.
- Reaction Conditions: Typically stirred at room temperature for 30 minutes to several hours, monitored by TLC.
- Yields: Ranged from 55% to over 80%, with purification via silica gel chromatography.
Carbamate Formation
- Method: Reaction of amines with carbamoyl chlorides or equivalents, such as Boc₂O, under basic conditions.
- Conditions: Use of tertiary amines like DIPEA in solvents such as acetonitrile or tetrahydrofuran (THF), at ambient or slightly elevated temperatures.
- Outcome: Formation of the tert-butyl carbamate protecting group, which can be deprotected if necessary.
Specific Synthesis of the Target Compound
Stepwise Approach
- Step 1: Synthesis of the amino phenyl carbamate intermediate (3) via reduction of nitro derivatives or direct carbamate formation.
- Step 2: Activation of the carboxylic acid component, such as 3-oxopent-1-enyl derivatives, using EDCI/HOBt.
- Step 3: Coupling of the activated acid with the amino phenyl carbamate to form the amide linkage.
- Step 4: Introduction of the 4-(dimethylamino)phenyl group via nucleophilic substitution or coupling.
- Step 5: Final assembly of the indanyl and enyl groups through regioselective substitution or addition reactions, often under controlled temperatures to prevent side reactions.
Optimization Strategies
- Use of anhydrous conditions and inert atmospheres to prevent hydrolysis.
- Precise temperature control during coupling to enhance yield and purity.
- Sequential addition of reagents to prevent dense reaction mixtures and facilitate stirring.
Reaction Conditions and Solvent Selection
| Step | Solvent | Temperature | Reagents | Notes |
|---|---|---|---|---|
| Carbamate formation | Methanol, DCM | Room temp | Boc₂O, DIPEA | Protecting group installation |
| Amide coupling | DMF, acetonitrile | Room temp to 60°C | EDCI, HOBt, DIPEA | Activation of carboxylic acids |
| Final assembly | THF, acetonitrile | 0–25°C | Nucleophiles, bases | Regioselective substitutions |
Purification and Characterization
- Chromatography: Silica gel column chromatography with solvent systems like petroleum ether/ethyl acetate or hexane/ethyl acetate.
- Spectroscopic Analysis: Confirm structure via NMR (¹H, ¹³C), IR, and mass spectrometry.
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection, ensuring high purity (>95%).
Notes on Industrial Scale-Up
- Reagent Efficiency: Use of coupling reagents like EDCI and HOBt in catalytic or sub-stoichiometric amounts.
- Solvent Recycling: Employing recyclable solvents such as acetonitrile or THF.
- Reaction Monitoring: In-process TLC and HPLC to optimize reaction times and yields.
- Safety: Handling of carbamoyl chlorides and coupling reagents with appropriate precautions.
Summary of Key Data
| Aspect | Details |
|---|---|
| Starting Materials | Phenyl carbamates, substituted carboxylic acids, amines |
| Reagents | EDCI, HOBt, DIPEA, carbamoyl chlorides |
| Solvents | Acetonitrile, DMF, THF, ethyl acetate |
| Reaction Temperatures | 0°C to 60°C, depending on step |
| Purification | Silica gel chromatography |
| Characterization | NMR, IR, HPLC, MS |
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The enone moiety can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the enone moiety would yield an alcohol.
Scientific Research Applications
This compound may have several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible applications in drug development due to its complex structure and potential biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Affecting Cellular Pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Structural Comparison
Table 1: Key Structural Features
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| 1 | C₃₃H₄₁N₃O₃ | 551.70 | Carbamate, enone, dimethylamino |
| 2 | C₂₄H₂₇N₃O₂ | 389.49 | Hydroxybutenone, secondary amine |
| 3 | C₂₉H₃₃N₃O₄ | 499.60 | Propenoic acid, carbamate |
Key Observations :
Physicochemical Properties
Table 2: Estimated Physicochemical Parameters
| Compound | LogP | Solubility (mg/mL) | Stability |
|---|---|---|---|
| 1 | 4.2 | 0.05 (DMSO) | High (carbamate protection) |
| 2 | 2.8 | 0.3 (MeOH) | Moderate (enone prone to redox) |
| 3 | 1.5 | 1.2 (PBS pH 7.4) | Low (acid-sensitive carbamate) |
Analysis :
Pharmacokinetic and Toxicological Considerations
Biological Activity
The compound tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate; 4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one; 3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, examining various studies and findings related to its pharmacological effects, mechanisms of action, and potential therapeutic uses.
The biological activity of the compound primarily revolves around its interactions with specific biological targets, including receptors and enzymes. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's. For instance, one study reported an IC50 value of 15.4 nM for β-secretase inhibition, indicating potent activity against this target .
- Receptor Modulation : The compound may also function as a modulator of various receptors. Although specific receptor interactions were not detailed in the available literature, similar compounds in its class have demonstrated activity against P2Y receptors, which are involved in numerous physiological processes .
Neuroprotective Effects
Several studies have highlighted the neuroprotective properties of the compound:
- In Vitro Studies : Research indicated that the compound could protect astrocytes from amyloid beta-induced toxicity. The protective effect was associated with reduced levels of inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that may involve modulation of inflammatory pathways .
- In Vivo Models : In animal models treated with scopolamine, a common method to induce cognitive impairment, the compound exhibited a moderate protective effect against cognitive decline. However, results indicated that its bioavailability in the brain might limit its efficacy compared to established treatments like galantamine .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's efficacy:
- Dimethylamino Group : The presence of dimethylamino groups has been linked to increased potency at certain biological targets. This modification appears to enhance binding affinity and selectivity towards specific enzymes or receptors .
Comparative Activity Table
| Compound Name | Biological Target | Mechanism of Action | IC50 Value |
|---|---|---|---|
| Compound M4 | β-secretase | Enzyme inhibition | 15.4 nM |
| Compound M4 | Acetylcholinesterase | Enzyme inhibition | K_i = 0.17 μM |
| Tert-butyl Compound | P2Y Receptors | Receptor modulation | Not specified |
Q & A
Q. How can synthesis yields of tert-butyl carbamate derivatives be optimized?
To optimize synthesis, systematically vary reaction parameters:
- Temperature : Elevated temperatures (50-80°C) enhance reaction rates but may increase side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Catalysts : Use Boc-protecting reagents (e.g., di-tert-butyl dicarbonate) with bases like triethylamine to stabilize reactive intermediates .
- Purification : Employ column chromatography or recrystallization to isolate high-purity products .
Q. What analytical techniques are critical for confirming structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and stereochemistry (e.g., tert-butyl signal at ~1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .
Q. What is the role of the tert-butyl group in these compounds?
The tert-butyl group:
- Enhances metabolic stability by sterically shielding reactive sites (e.g., carbamate linkage) .
- Improves lipophilicity , aiding membrane permeability in biological assays .
- Simplifies purification due to its bulky, non-polar nature .
Advanced Research Questions
Q. How can computational methods resolve stereochemical effects on biological activity?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to predict binding affinities of enantiomers .
- Density Functional Theory (DFT) : Calculate energy barriers for stereochemical inversion or reaction pathways .
- Crystal Structure Analysis : Compare X-ray diffraction data with computational models to validate stereochemical assignments .
Q. How to address contradictions in biological activity data across studies?
- Orthogonal Assays : Validate target engagement using both enzyme inhibition (e.g., IC₅₀) and cellular viability assays (e.g., MTT) .
- Stability Testing : Monitor compound integrity under assay conditions (pH, temperature) via LC-MS to rule out degradation artifacts .
- Proteomic Profiling : Identify off-target interactions using affinity pulldown-MS .
Q. What strategies enhance selectivity for specific biological targets?
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing dimethylamino with cyano groups) and test activity .
- Fragment-Based Design : Use X-ray crystallography to guide fragment linking for improved binding .
- Pharmacophore Modeling : Map essential interactions (e.g., hydrogen bonds with indole moieties) to refine lead compounds .
Methodological Considerations
Q. How to design experiments for studying metabolic pathways?
- In Vitro Metabolism : Incubate compounds with liver microsomes and identify metabolites via LC-MS/MS .
- Isotope Labeling : Synthesize deuterated analogs to trace metabolic sites .
- CYP450 Inhibition Assays : Assess drug-drug interaction risks using fluorogenic substrates .
Q. What approaches validate the role of functional groups in reactivity?
- Kinetic Studies : Compare reaction rates of derivatives lacking specific groups (e.g., tert-butyl vs. methyl carbamates) .
- Electrophilicity Mapping : Use Hammett constants to quantify electronic effects of substituents .
- Cross-Coupling Reactions : Test Suzuki-Miyaura reactions on halogenated derivatives to probe functional group compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
